Ruzadolane

Human experimental pain Analgesic efficacy 5‑HT antagonist

Ruzadolane (UP 26‑91) is a small‑molecule serotonin receptor antagonist that was developed as a non‑narcotic, centrally acting analgesic. It carries the INN stem “‑adol”, denoting analgesic class , and has a molecular weight of 375.44 Da with the formula C₁₈H₁₉F₂N₅S.

Molecular Formula C18H19F2N5S
Molecular Weight 375.4 g/mol
CAS No. 115762-17-9
Cat. No. B1680290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuzadolane
CAS115762-17-9
Synonyms3-((2-(4-(2,4-difluorophenyl)piperazin-1-yl)ethyl)thio)-1,2,4-triazolo(4,3-a)pyrioline, citrate salt
UP 26-91
Molecular FormulaC18H19F2N5S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2
InChIKeyLOKBLLCVOKCEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ruzadolane (CAS 115762-17-9) for Non‑Narcotic Analgesic Research: Procurement‑Grade Compound Profile


Ruzadolane (UP 26‑91) is a small‑molecule serotonin receptor antagonist that was developed as a non‑narcotic, centrally acting analgesic [1]. It carries the INN stem “‑adol”, denoting analgesic class [2], and has a molecular weight of 375.44 Da with the formula C₁₈H₁₉F₂N₅S . The compound is supplied as a citrate salt for research use and is catalogued under CAS 115762‑17‑9 (free base) [3].

Why Off‑the‑Shelf 5‑HT Antagonists Cannot Replace Ruzadolane in Pain‑Pathway Studies


Ruzadolane exhibits a unique combination of opioid receptor binding and neuropeptide modulation that is not shared by generic 5‑HT₂ antagonists. Its binding profile shows high affinity for the delta opioid receptor (Ki = 1.54 nM) but weak affinity for mu (Ki = 174 nM) and negligible affinity for kappa (Ki > 10,000 nM) [1]. Moreover, Ruzadolane differentially inhibits the spinal release of substance P (SP) and calcitonin gene‑related peptide (CGRP), two key nociceptive transmitters, in a manner that is both route‑dependent and distinct from that of classical opioids or selective serotonin antagonists [2]. These properties cannot be assumed for any other 5‑HT₂‑active compound, making direct substitution invalid.

Quantitative Differentiation Evidence for Ruzadolane vs. Analgesic Comparators


Head‑to‑Head Human Experimental Pain Trial: Ruzadolane vs. Codeine

In a double‑blind, randomized, crossover study, Ruzadolane (UP 26‑91) at doses of 50 mg, 150 mg, and 300 mg was compared directly with codeine 100 mg and placebo in healthy volunteers [1]. The primary endpoints were pain detection/tolerance thresholds to heat, pressure, and cold pressor tests, as well as pain intensity during electrical sural nerve stimulation [1]. Results showed no marked analgesic effect for any Ruzadolane dose, whereas codeine 100 mg produced a statistically significant reduction in peak pain during the cold pressor test (P = 0.011) [1].

Human experimental pain Analgesic efficacy 5‑HT antagonist

Opioid Receptor Binding Profile: Delta‑Selective Affinity with Minimal Mu/Kappa Activity

Radioligand displacement assays reveal that Ruzadolane binds with high affinity to the delta opioid receptor (Ki = 1.54 nM, rat brain membrane) but shows weak affinity for the mu opioid receptor (Ki = 174 nM) and virtually no affinity for the kappa opioid receptor (Ki > 10,000 nM, guinea pig brain) [1]. In contrast, codeine, a prodrug of morphine, has a Ki of approximately 1–10 nM for mu opioid receptors [2].

Opioid receptor Binding affinity Delta opioid

Non‑Linear Brain Pharmacokinetics: Saturable BBB Transport Distinguishes Ruzadolane from Standard CNS Drugs

In vivo microdialysis in conscious rats revealed that Ruzadolane exhibits dose‑dependent nonlinear brain penetration. At intravenous doses of 2.5, 12.5, and 22.5 mg/kg, blood radioactivity concentrations were linearly related to dose, but brain concentrations at 22.5 mg/kg were significantly higher than at the two lower doses (P < 0.05), indicating a saturable transport mechanism across the blood‑brain barrier [1]. By comparison, many CNS‑penetrant drugs (e.g., morphine, paracetamol) follow linear brain‑plasma relationships [2].

Pharmacokinetics Blood‑brain barrier Microdialysis

Differential Modulation of Spinal Neuropeptide Release: Substance P vs. CGRP

Intrathecal perfusion of Ruzadolane (1 μM) in anesthetized rats reduced spinal substance P‑like material (SP‑LM) outflow by 40% (P < 0.05) but had no effect on CGRP‑LM release [1]. Conversely, intraperitoneal administration (1–10 mg/kg) decreased CGRP‑LM outflow by 30% while leaving SP‑LM unchanged [1]. In contrast, classical opioids such as morphine uniformly inhibit both SP and CGRP release in the spinal cord [2].

Substance P CGRP Nociception

Discontinued Clinical Development: A Negative Result with Scientific Utility

Ruzadolane was advanced to human experimental pain trials but failed to demonstrate analgesic efficacy superior to placebo [1]. The compound's development was subsequently discontinued [2]. In contrast, several 5‑HT receptor ligands (e.g., sumatriptan, palonosetron) have successfully progressed to marketed drugs [3].

Clinical development Analgesic 5‑HT antagonist

Recommended Ruzadolane Application Scenarios in Pain and CNS Research


Validating the Role of 5‑HT₂ Receptors in Nociception Without Opioid Confounds

Ruzadolane can be used as a tool to probe the contribution of 5‑HT₂ receptor blockade to pain modulation in animal models. Its lack of analgesic efficacy in human trials [1] and delta‑selective opioid binding [2] make it an ideal control for studies where opioid‑mediated effects must be excluded.

Investigating Blood‑Brain Barrier Transport Mechanisms

The saturable brain uptake of Ruzadolane [3] provides a platform for studying transporter‑mediated processes at the blood‑brain barrier. Researchers can employ the compound in microdialysis or PET studies to quantify the kinetics of nonlinear CNS entry.

Dissecting Neuropeptide Release Pathways in Spinal Nociception

Ruzadolane's differential inhibition of substance P and CGRP release [4] allows investigators to isolate the contributions of these two peptides to pain signaling. This property is not shared by conventional opioids or standard 5‑HT antagonists.

Reference Standard for Inactive Analgesic in Behavioral Pharmacology

Because Ruzadolane was shown to be inactive in human experimental pain models [1], it serves as a benchmark for comparing novel analgesic candidates. Its procurement ensures that new compounds can be tested against a well‑characterized negative control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruzadolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.